molecular formula C23H22N4O6S B13796309 Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester CAS No. 72152-88-6

Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester

Cat. No.: B13796309
CAS No.: 72152-88-6
M. Wt: 482.5 g/mol
InChI Key: AWTUFJWRDKTBAJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester is a complex organic compound It is characterized by its aromatic sulfonic acid structure, which includes a benzenesulfonic acid moiety linked to a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the azo group and the phenyl ester functionality. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to handle the high volumes of reactants and products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilic acid
  • p-Toluenesulfonic acid
  • Benzenesulfonyl chloride

Uniqueness

Compared to these similar compounds, Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester is unique due to its complex structure, which includes an azo group and a phenyl ester functionality. This complexity provides it with distinct chemical properties and a broader range of applications in scientific research and industry.

Properties

CAS No.

72152-88-6

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

phenyl 4-[[5-cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C23H22N4O6S/c1-16-20(15-24)22(28)27(13-6-14-32-2)23(29)21(16)26-25-17-9-11-19(12-10-17)34(30,31)33-18-7-4-3-5-8-18/h3-5,7-12,28H,6,13-14H2,1-2H3

InChI Key

AWTUFJWRDKTBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC)N=NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

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